molecular formula C24H25NO5 B12218987 2-(2,4-dimethoxyphenyl)-2,3,6,7,11,12-hexahydro-4H,10H-[1,4]dioxepino[2,3-g]pyrido[2,1-a]isoquinolin-4-one

2-(2,4-dimethoxyphenyl)-2,3,6,7,11,12-hexahydro-4H,10H-[1,4]dioxepino[2,3-g]pyrido[2,1-a]isoquinolin-4-one

Cat. No.: B12218987
M. Wt: 407.5 g/mol
InChI Key: YGXDQXJLZCKXRI-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-2,3,6,7,11,12-hexahydro-4H,10H-[1,4]dioxepino[2,3-g]pyrido[2,1-a]isoquinolin-4-one is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a dioxepin ring fused to a pyridoisoquinoline core. The presence of methoxy groups on the phenyl ring adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxyphenyl)-2,3,6,7,11,12-hexahydro-4H,10H-[1,4]dioxepino[2,3-g]pyrido[2,1-a]isoquinolin-4-one typically involves multi-step organic reactions. One common approach is the Povarov reaction, which involves the cycloaddition of an arylamine, an aldehyde, and an alkene. This reaction is followed by further functionalization steps to introduce the dioxepin ring and methoxy groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-2,3,6,7,11,12-hexahydro-4H,10H-[1,4]dioxepino[2,3-g]pyrido[2,1-a]isoquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions such as halogens and nitro groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-2,3,6,7,11,12-hexahydro-4H,10H-[1,4]dioxepino[2,3-g]pyrido[2,1-a]isoquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxyphenyl)-2,3,6,7,11,12-hexahydro-4H,10H-[1,4]dioxepino[2,3-g]pyrido[2,1-a]isoquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors to modulate immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dimethoxyphenyl)-2,3,6,7,11,12-hexahydro-4H,10H-[1,4]dioxepino[2,3-g]pyrido[2,1-a]isoquinolin-4-one is unique due to its intricate fused ring system and the presence of multiple functional groups, which confer diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C24H25NO5

Molecular Weight

407.5 g/mol

IUPAC Name

14-(2,4-dimethoxyphenyl)-4,8-dioxa-17-azatetracyclo[9.8.0.03,9.012,17]nonadeca-1,3(9),10,12-tetraen-16-one

InChI

InChI=1S/C24H25NO5/c1-27-17-4-5-18(21(13-17)28-2)16-10-20-19-14-23-22(29-8-3-9-30-23)11-15(19)6-7-25(20)24(26)12-16/h4-5,10-11,13-14,16H,3,6-9,12H2,1-2H3

InChI Key

YGXDQXJLZCKXRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2CC(=O)N3CCC4=CC5=C(C=C4C3=C2)OCCCO5)OC

Origin of Product

United States

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